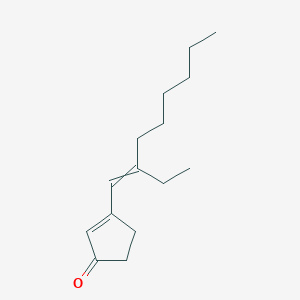
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone functional group. This compound is notable for its unique structure, which includes an ethyloctenyl side chain attached to the cyclopentenone ring.
Preparation Methods
The synthesis of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various synthetic routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters . Another approach is the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of the enone.
Diels-Alder Reaction: The compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclopentenones and cyclohexene derivatives.
Scientific Research Applications
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic conjugate addition, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be compared with other cyclopentenones such as:
2-Cyclopenten-1-one: A simpler cyclopentenone with only a ketone and an alkene group.
3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one:
The uniqueness of this compound lies in its specific ethyloctenyl side chain, which can impart different chemical and biological properties compared to other cyclopentenones.
Properties
CAS No. |
61800-48-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-(2-ethyloct-1-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-8-13(4-2)11-14-9-10-15(16)12-14/h11-12H,3-10H2,1-2H3 |
InChI Key |
QUYUTZDTWSGUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC(=O)CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















